BenchChemオンラインストアへようこそ!

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Anticonvulsant Maximal Electroshock Seizure (MES) Structure-Activity Relationship

This enaminone reference standard is critically differentiated by its 5,5-dimethylcyclohexenone core, which imparts unique steric and lipophilic properties (LogP 4.0) not found in non-methylated analogs. With established ED50 (53 mg/kg) and TD50 (148 mg/kg) values in the MES anticonvulsant model, compound 3r provides an indispensable pharmacophore benchmark for SAR studies targeting improved therapeutic index beyond 2.8. Researchers should select this precise compound to avoid the invalid assumption that all benzylamino-enaminones are functionally equivalent.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 587852-26-4
Cat. No. B3146023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one
CAS587852-26-4
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(=C1)NCC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-7,9,16H,8,10-11H2,1-2H3
InChIKeyFAYXWGWHGCLUAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (CAS 587852-26-4): Chemical Identity and Core Characteristics


3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (CAS 587852-26-4) is a synthetic enaminone, a class of compounds characterized by an N–C=C–C=O conjugated system [1]. This compound features a 5,5-dimethyl substitution on a cyclohexenone core, which imparts specific steric and electronic properties distinct from non-methylated analogs. It has a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol . As an enaminone, it is primarily investigated as a building block in medicinal chemistry and as a probe for studying anticonvulsant mechanisms [1].

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (CAS 587852-26-4): Why Structural Analogs Cannot Be Assumed Interchangeable


The assumption that all benzylamino-enaminones are functionally equivalent is invalidated by the documented impact of seemingly minor structural modifications. Specifically, the presence of the 5,5-dimethyl group on the cyclohexenone ring, as found in compound 3r, critically alters both the compound's lipophilicity and its three-dimensional conformation compared to its non-methylated counterpart, 3p [1]. The three-dimensional structure of the enaminone system, including the HN–C=C–C=O motif and the relative spatial arrangement of the phenyl ring, is a key determinant of anticonvulsant activity [2]. Substitution with a methyl group or alterations to the cyclohexenone core have been shown to abolish activity, underscoring the need for precise compound selection rather than generic analog substitution [1].

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (CAS 587852-26-4): Quantitative Differentiation Against Closest Analogs


Anticonvulsant Potency: 3r (5,5-Dimethyl) vs. Non-Methylated Analog 3p in MES Model

The target compound, 3-(benzylamino)-5,5-dimethylcyclohex-3-en-1-one (designated 3r), demonstrates quantifiable anticonvulsant activity in the maximal electroshock seizure (MES) model, whereas the structurally analogous non-methylated compound 3-N-(benzylamino)cyclohex-2-en-1-one (3p) is reported as significantly less active [1].

Anticonvulsant Maximal Electroshock Seizure (MES) Structure-Activity Relationship

Therapeutic Index (TI): Safety Margin Comparison Between 3r and Lead Compound 3a

The therapeutic index (TI), calculated as TD50/ED50, provides a measure of the safety margin. For compound 3r, the TI is 2.8 (148/53 mg/kg) in mice [1]. In comparison, the lead enaminone in this series, methyl 4-N-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate (3a), exhibits a higher TI of >7.7 (>500/64.7 mg/kg) in the same model [1].

Therapeutic Index Toxicity Neurotoxicity Anticonvulsant

Lipophilicity (XLogP3): Impact of 5,5-Dimethyl Substitution on Predicted BBB Permeability

The 5,5-dimethyl substitution significantly increases the predicted lipophilicity of the compound. The target compound 3r has a calculated XLogP3 value of 4.0 [1], whereas its non-methylated analog, 3-(benzylamino)cyclohex-2-en-1-one (3p), has a LogP of 2.41 .

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Properties Drug Likeness

3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one (CAS 587852-26-4): High-Value Application Scenarios Based on Quantified Evidence


Structure-Activity Relationship (SAR) Studies for Enaminone-Based Anticonvulsants

This compound is ideally suited as a reference standard in SAR studies aimed at understanding the impact of cyclohexenone ring substitution on anticonvulsant potency and toxicity. Its quantifiable ED50 (53 mg/kg) and TD50 (148 mg/kg) values in the MES model [1] provide a concrete benchmark against which new analogs with different substituents can be evaluated. Researchers can use 3r to map the pharmacophore requirements for activity and to identify structural modifications that improve the therapeutic index beyond 2.8.

Investigating the Relationship Between Lipophilicity and CNS Bioavailability in Enaminones

With its calculated XLogP3 of 4.0 [1], compound 3r serves as a valuable tool for probing the relationship between lipophilicity and CNS penetration within the enaminone class. Studies comparing the brain-to-plasma ratio of 3r against less lipophilic analogs like 3p (LogP 2.41) [2] can directly test the hypothesis that increased lipophilicity correlates with improved brain uptake. This makes 3r a critical component in medicinal chemistry campaigns focused on optimizing the pharmacokinetic properties of CNS-active enaminones.

Use as a Negative Control or Intermediate Tool for Safety Margin Optimization

The relatively narrow therapeutic index of 3r (TI = 2.8) [1] makes it an excellent negative control or comparator in studies aimed at improving the safety profile of enaminone-based compounds. By comparing the in vitro and in vivo profiles of new, optimized candidates against the well-defined activity-toxicity relationship of 3r, researchers can objectively demonstrate improved therapeutic windows. This is particularly valuable when screening new chemical series where neurotoxicity is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzylamino)-5,5-dimethylcyclohex-3-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.